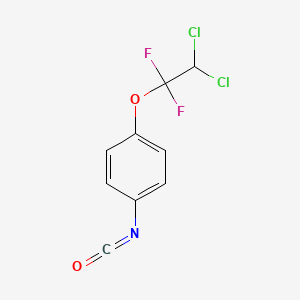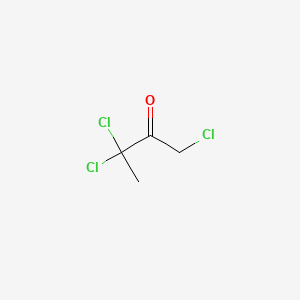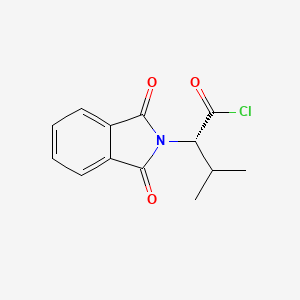
(S)-N-Phthaloylvalyl chloride, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Phthaloylvalyl chloride, 98% (abbreviated as (S)-PVC), is a chiral building block, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is an important compound in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its high purity and its ability to form a variety of derivatives. It is also an important compound in the study of chiral chemistry, as it is a chiral building block.
Wissenschaftliche Forschungsanwendungen
(S)-PVC is an important compound in the field of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the study of chiral chemistry, as it is a chiral building block. It has also been used in the synthesis of peptides, as well as in the synthesis of other compounds. Additionally, it has been used in the study of enzyme kinetics, as it can be used to study the mechanism of action of enzymes.
Wirkmechanismus
The mechanism of action of (S)-PVC is not well understood. However, it is believed that the compound binds to the active site of an enzyme and modifies its activity. This is due to the fact that the compound contains a chiral center, which can interact with the active site of the enzyme. Additionally, the compound is believed to interact with other molecules in the vicinity of the enzyme, which can affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-PVC are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as it can interact with the active site of the enzyme. Additionally, the compound may have an effect on the metabolism of other molecules, as it can interact with other molecules in the vicinity of the enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-PVC in lab experiments include its high purity and its ability to form a variety of derivatives. Additionally, the compound is easy to handle and store, and it is relatively inexpensive. The main limitation of using (S)-PVC in lab experiments is that the mechanism of action of the compound is not well understood, so it is difficult to predict the effects of the compound on enzymes and other molecules.
Zukünftige Richtungen
For research on (S)-PVC include further study of the compound’s mechanism of action, as well as the development of new derivatives of the compound. Additionally, further research could be done to determine the biochemical and physiological effects of the compound. Additionally, research could be done to determine the optimal conditions for the synthesis of the compound and its derivatives. Finally, research could be done to identify new applications for the compound, such as its use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Synthesemethoden
The synthesis of (S)-PVC is usually done through a two-step process. In the first step, the starting material, N-phthalimido-valeric acid, is reacted with thionyl chloride to form the (S)-N-phthaloylvalyl chloride. In the second step, the (S)-N-phthaloylvalyl chloride is reacted with sodium hydroxide to form the (S)-PVC. The reaction is usually performed in an aqueous solution and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)10(11(14)16)15-12(17)8-5-3-4-6-9(8)13(15)18/h3-7,10H,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWARQGSAYOFNE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)



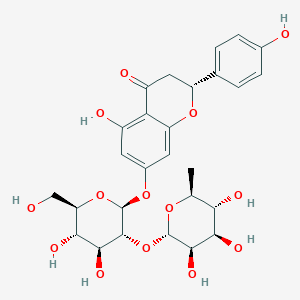
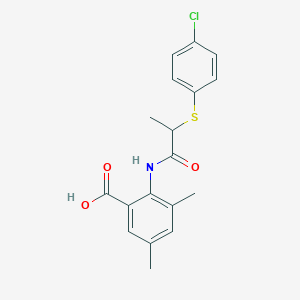
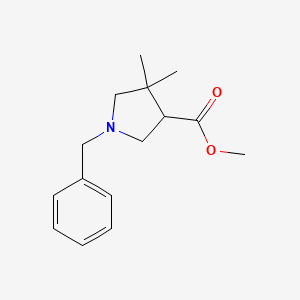
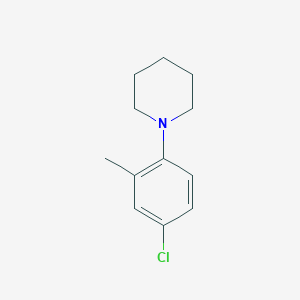
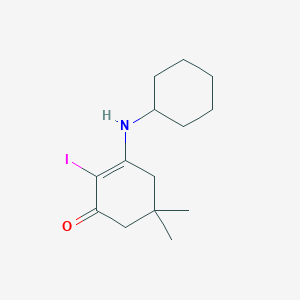
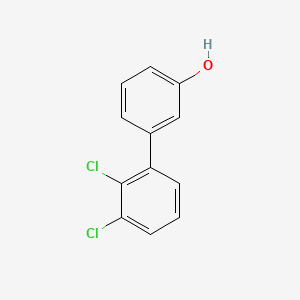
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
